Cas no 2580187-82-0 (tert-butyl 6-(aminomethyl)pyridine-2-carboxylate)

Tert-butyl 6-(aminomethyl)pyridine-2-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its bifunctional reactivity. The tert-butyl ester group provides stability under various conditions while allowing selective deprotection when needed. The aminomethyl moiety offers a reactive handle for further functionalization, making it useful in the preparation of pharmaceuticals, ligands, and complex heterocycles. Its pyridine core contributes to coordination properties, enhancing applications in catalysis and material science. The compound’s well-defined structure and compatibility with standard synthetic protocols ensure reproducibility in research and industrial processes. Its balanced reactivity and stability make it a practical choice for multistep synthetic routes.
tert-butyl 6-(aminomethyl)pyridine-2-carboxylate structure
2580187-82-0 structure
商品名:tert-butyl 6-(aminomethyl)pyridine-2-carboxylate
CAS番号:2580187-82-0
MF:C11H16N2O2
メガワット:208.256942749023
CID:5658570
PubChem ID:71251647

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • SCHEMBL14686051
    • tert-Butyl 6-(aminomethyl)picolinate
    • 2580187-82-0
    • tert-butyl 6-(aminomethyl)pyridine-2-carboxylate
    • EN300-27731834
    • インチ: 1S/C11H16N2O2/c1-11(2,3)15-10(14)9-6-4-5-8(7-12)13-9/h4-6H,7,12H2,1-3H3
    • InChIKey: ZTUWZZBTORCYNG-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1C=CC=C(CN)N=1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 208.121177757g/mol
  • どういたいしつりょう: 208.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 65.2Ų

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27731834-10.0g
tert-butyl 6-(aminomethyl)pyridine-2-carboxylate
2580187-82-0 95.0%
10.0g
$3438.0 2025-03-19
Enamine
EN300-27731834-0.5g
tert-butyl 6-(aminomethyl)pyridine-2-carboxylate
2580187-82-0 95.0%
0.5g
$768.0 2025-03-19
Enamine
EN300-27731834-1.0g
tert-butyl 6-(aminomethyl)pyridine-2-carboxylate
2580187-82-0 95.0%
1.0g
$800.0 2025-03-19
Enamine
EN300-27731834-0.1g
tert-butyl 6-(aminomethyl)pyridine-2-carboxylate
2580187-82-0 95.0%
0.1g
$703.0 2025-03-19
Enamine
EN300-27731834-10g
tert-butyl 6-(aminomethyl)pyridine-2-carboxylate
2580187-82-0
10g
$4852.0 2023-09-10
Enamine
EN300-27731834-5g
tert-butyl 6-(aminomethyl)pyridine-2-carboxylate
2580187-82-0
5g
$3273.0 2023-09-10
Enamine
EN300-27731834-1g
tert-butyl 6-(aminomethyl)pyridine-2-carboxylate
2580187-82-0
1g
$1129.0 2023-09-10
Enamine
EN300-27731834-0.25g
tert-butyl 6-(aminomethyl)pyridine-2-carboxylate
2580187-82-0 95.0%
0.25g
$735.0 2025-03-19
Enamine
EN300-27731834-5.0g
tert-butyl 6-(aminomethyl)pyridine-2-carboxylate
2580187-82-0 95.0%
5.0g
$2318.0 2025-03-19
Enamine
EN300-27731834-0.05g
tert-butyl 6-(aminomethyl)pyridine-2-carboxylate
2580187-82-0 95.0%
0.05g
$671.0 2025-03-19

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate 関連文献

tert-butyl 6-(aminomethyl)pyridine-2-carboxylateに関する追加情報

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate: A Comprehensive Overview

In the realm of organic chemistry, the compound tert-butyl 6-(aminomethyl)pyridine-2-carboxylate (CAS No. 2580187-82-0) stands out as a significant molecule with diverse applications. This compound is a derivative of pyridine, a heterocyclic aromatic compound, and is characterized by its unique structure and versatile functional groups. The tert-butyl group attached to the pyridine ring at position 2 and the aminomethyl group at position 6 contribute to its distinctive chemical properties and reactivity.

Recent studies have highlighted the importance of tert-butyl 6-(aminomethyl)pyridine-2-carboxylate in various fields, including pharmaceuticals, agrochemicals, and materials science. Its structure allows for multiple modes of interaction, making it a valuable intermediate in the synthesis of complex molecules. For instance, the aminomethyl group can act as a nucleophile in substitution reactions, while the tert-butyl group provides steric protection during sensitive transformations.

The synthesis of tert-butyl 6-(aminomethyl)pyridine-2-carboxylate typically involves multi-step processes that require precise control over reaction conditions. One common approach is the nucleophilic substitution of a suitable pyridine derivative with an amine-containing reagent. This method has been optimized in recent research to improve yield and purity, making it more accessible for industrial applications.

In terms of applications, tert-butyl 6-(aminomethyl)pyridine-2-carboxylate has shown promise in drug discovery programs. Its ability to form stable complexes with metal ions makes it a potential candidate for designing metalloenzymes or catalysts. Additionally, its role as a building block in medicinal chemistry has been underscored by its participation in the synthesis of bioactive compounds targeting various diseases.

Recent advancements in computational chemistry have also shed light on the electronic properties of tert-butyl 6-(aminomethyl)pyridine-2-carboxylate. Quantum mechanical studies reveal that the molecule exhibits favorable electronic communication between its functional groups, which could be exploited in designing advanced materials such as organic semiconductors or sensors.

Furthermore, the environmental impact of synthesizing and using tert-butyl 6-(aminomethyl)pyridine-2-carboxylate has been a topic of interest. Researchers are exploring greener synthesis routes that minimize waste and reduce energy consumption. These efforts align with global sustainability goals and highlight the compound's potential for eco-friendly applications.

In conclusion, tert-butyl 6-(aminomethyl)pyridine-2-carboxylate (CAS No. 2580187-82-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern organic chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in future innovations.

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